molecular formula C19H23N3OS B2967506 N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide CAS No. 1444585-97-0

N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide

Cat. No. B2967506
CAS RN: 1444585-97-0
M. Wt: 341.47
InChI Key: MNZWJPUJQOJGLT-UHFFFAOYSA-N
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Description

N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide is a useful research compound. Its molecular formula is C19H23N3OS and its molecular weight is 341.47. The purity is usually 95%.
BenchChem offers high-quality N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide, due to its complex structure, is likely to be of interest in the synthesis and study of heterocyclic compounds. Research in this area focuses on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties suitable for antimicrobial applications, as demonstrated by Darwish et al. (2014), who aimed to develop new antimicrobial agents via versatile, readily accessible intermediates (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, Hunnur, Latthe, and Badami (2005) explored the synthesis of heterocyclic compounds through 1,3-dipolar cycloaddition reactions, showcasing the utility of cycloaddition in generating diverse heterocyclic frameworks (Hunnur, Latthe, & Badami, 2005).

Antimicrobial and Biological Activities

The pursuit of new antimicrobial agents has led to the synthesis of compounds bearing the sulfonamido moiety, with some showing promising antibacterial and antifungal activities. This aligns with the research goals of developing compounds for potential therapeutic applications, as seen in the work by Azab, Youssef, and El-Bordany (2013), who synthesized new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Luminescence Sensing

Lanthanide-based metal-organic frameworks (MOFs) incorporating imidazole dicarboxylate units have been developed for luminescence sensing applications. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks with dimethylphenyl imidazole dicarboxylate, demonstrating their potential as fluorescence sensors for detecting benzaldehyde-based derivatives (Shi, Zhong, Guo, & Li, 2015).

properties

IUPAC Name

N-(cyclopenten-1-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-14-10-15(2)12-17(11-14)22-9-8-20-19(22)24-13-18(23)21(3)16-6-4-5-7-16/h6,8-12H,4-5,7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZWJPUJQOJGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)N(C)C3=CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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